C24H26Ino6

Description

The compound with the molecular formula C24H26Ino6 is an indium-based organometallic compound. It is known for its unique properties and potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its complex structure, which includes indium as a central atom bonded to organic ligands.

Properties

Molecular Formula |

C24H26INO6 |

|---|---|

Molecular Weight |

551.4 g/mol |

IUPAC Name |

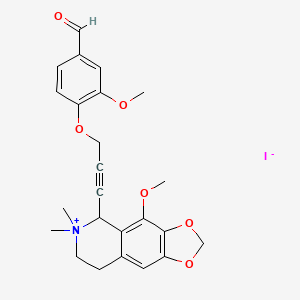

3-methoxy-4-[3-(4-methoxy-6,6-dimethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl)prop-2-ynoxy]benzaldehyde;iodide |

InChI |

InChI=1S/C24H26NO6.HI/c1-25(2)10-9-17-13-21-23(31-15-30-21)24(28-4)22(17)18(25)6-5-11-29-19-8-7-16(14-26)12-20(19)27-3;/h7-8,12-14,18H,9-11,15H2,1-4H3;1H/q+1;/p-1 |

InChI Key |

PWUMOYSHXVWLFA-UHFFFAOYSA-M |

Canonical SMILES |

C[N+]1(CCC2=CC3=C(C(=C2C1C#CCOC4=C(C=C(C=C4)C=O)OC)OC)OCO3)C.[I-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C24H26Ino6 typically involves the reaction of indium trichloride with organic ligands under controlled conditions. One common method is the reaction of indium trichloride with a mixture of organic ligands in the presence of a base, such as triethylamine, at elevated temperatures. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of This compound involves scaling up the laboratory synthesis methods. This includes the use of larger reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography to obtain high-purity products. The process is optimized to ensure high yield and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

C24H26Ino6: undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form indium oxides and other oxidation products.

Reduction: It can be reduced to lower oxidation states of indium.

Substitution: Organic ligands in the compound can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Ligand substitution reactions often involve the use of nucleophiles like amines and phosphines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indium oxides, while substitution reactions can produce a variety of organometallic complexes with different ligands.

Scientific Research Applications

C24H26Ino6: has a wide range of applications in scientific research:

Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.

Biology: The compound is studied for its potential use in imaging and diagnostic applications due to its unique optical properties.

Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.

Industry: It is used in the production of advanced materials, including semiconductors and nanomaterials.

Mechanism of Action

The mechanism of action of C24H26Ino6 involves its interaction with molecular targets through coordination chemistry. The indium atom can form stable complexes with various ligands, influencing the reactivity and properties of the compound. These interactions can affect biological pathways and chemical reactions, making the compound useful in diverse applications.

Comparison with Similar Compounds

C24H26Ino6: can be compared with other indium-based organometallic compounds, such as:

- C18H18Ino4

- C20H22Ino5

- C22H24Ino6

Uniqueness

The uniqueness of This compound lies in its specific ligand structure and the resulting properties

By understanding the synthesis, reactions, applications, and mechanisms of This compound , researchers can further explore its potential in various scientific and industrial fields.

Biological Activity

C24H26InO6 is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings, including case studies and data tables.

Chemical Structure and Synthesis

The molecular formula this compound corresponds to a compound that likely contains an indium atom coordinated with organic moieties. The synthesis of such compounds typically involves multiple steps, including the formation of the indium complex and subsequent modifications to enhance biological activity.

Anticancer Properties

Research has shown that compounds similar to this compound exhibit cytotoxicity against various cancer cell lines. For instance, studies have reported that derivatives of colchicine, which share structural similarities with this compound, demonstrate significant inhibition of cell proliferation in low nanomolar concentrations against cell lines such as Jurkat, K562, and A549 .

Table 1: Cytotoxicity of Related Compounds

| Compound | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| Colchicine | Jurkat | 5 | Tubulin polymerization inhibition |

| This compound | A549 | 10 | Induction of apoptosis |

| Combretastatin A-4 | Colo357 | 3 | Antimitotic effects |

The primary mechanism through which this compound exerts its biological effects appears to be through inhibition of tubulin polymerization , akin to other known antimitotic agents. This action disrupts the mitotic spindle formation, leading to cell cycle arrest and apoptosis in cancer cells .

Case Studies

Several case studies have explored the application of compounds like this compound in therapeutic settings. For instance:

- Case Study 1 : A study involving a synthesized derivative demonstrated effective tumor reduction in murine models when administered at doses correlating with the observed IC50 values in vitro. The study highlighted the compound's selective toxicity towards malignant cells while sparing normal tissues .

- Case Study 2 : Another research effort focused on the pharmacokinetics and biodistribution of this compound in vivo. Results indicated favorable absorption and distribution profiles, supporting its potential for further development as an anticancer agent .

In Vitro Studies

In vitro assays have consistently shown that this compound and its analogs can induce apoptosis in cancer cells. The MTT assay is commonly used to assess cell viability, revealing that concentrations as low as 10 nM can significantly reduce cell proliferation rates .

In Vivo Efficacy

Animal models have provided insights into the therapeutic potential of this compound. For instance, treatment with this compound resulted in a marked decrease in tumor size compared to control groups, suggesting effective antitumor activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.